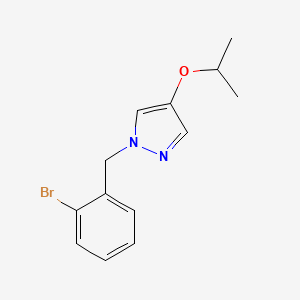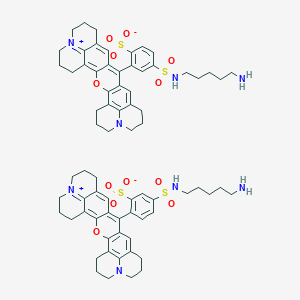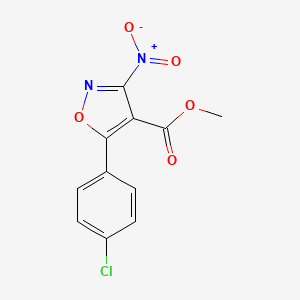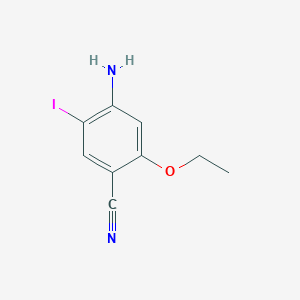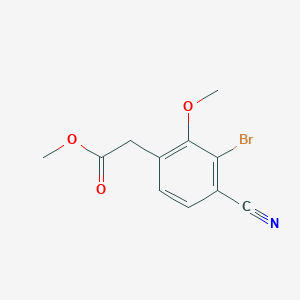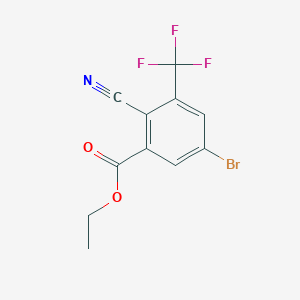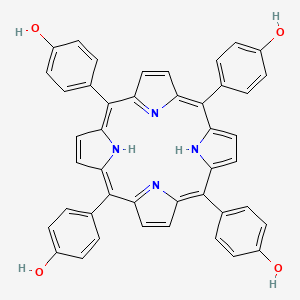
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Descripción general
Descripción
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. This particular porphyrin has four hydroxyphenyl functional groups attached .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine can be achieved through the Adler-Longo method, which involves the reaction of pyrrole and hydroxybenzaldehyde in propionic acid .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is characterized by the presence of four hydroxyphenyl groups attached to the porphyrin core . Further structural analysis would require more specific data.Chemical Reactions Analysis
The chemical reactions involving 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine are diverse. For instance, it has been used as a catalyst in the oxidative degradation of 2,4,6-trichlorophenol . It also shows potential in the photocatalytic degradation of methylene blue in aqueous solution .Aplicaciones Científicas De Investigación
Chirality Amplification
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (TPPOH) shows significant potential in the amplification of macroscopic supramolecular chirality. This is evidenced by its behavior in Langmuir-Schaefer (LS) multilayer films, which demonstrate strong chiral signals despite TPPOH being an achiral species. This phenomenon is attributed to spontaneous symmetry breaking at the air/water interface (Chen et al., 2006).
Selective Interactions with Nanotubes
A study has highlighted the selective interactions of a derivative of TPPOH with semiconducting single-walled carbon nanotubes (SWNTs). This specificity is crucial for applications in materials science, particularly for the enrichment of semiconducting SWNTs (Li et al., 2004).
Fluorescence Probe for Phospholipids
TPPOH has been investigated as a fluorescence probe for the detection of phospholipids. Its emission enhancement in the presence of lipids under specific conditions (neutral pH, methanol content) suggests its potential as a supramolecular detection tool (Ibrahim et al., 2011).
Initiator in Polymerization Processes
The compound has been used as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of star polymers, demonstrating its utility in advanced polymer chemistry (High et al., 2007).
Ion Association Studies
TPPOH plays a role in surface ion association studies, particularly in the formation of surface ion pairs, as observed in electrochemical responses. This finding has implications for electrochemistry and sensor technologies (Zhang et al., 1997).
Gas Sensing Applications
TPPOH derivatives have been identified as potential materials for gas sensing, showing rapid optical response to gases like nitrogen dioxide. This makes it a candidate for environmental monitoring and industrial applications (McNaughton et al., 2006).
Corrosion Inhibition
Research indicates that TPPOH and its derivatives can act as effective corrosion inhibitors for certain steel types in specific environments. This application is significant for material protection and longevity (Singh et al., 2015).
Direcciones Futuras
The future directions for the use of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine are promising. Its potential applications include its use as a catalyst in various chemical reactions , as well as its potential use in the development of new materials for metal ion sensing and dye adsorption .
Propiedades
IUPAC Name |
4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45,48-52H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDWGAEEDVVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine | |
CAS RN |
51094-17-8 | |
| Record name | 5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



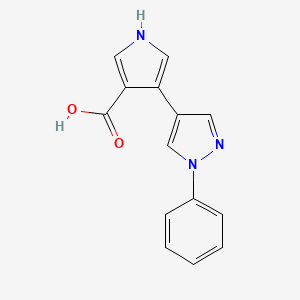
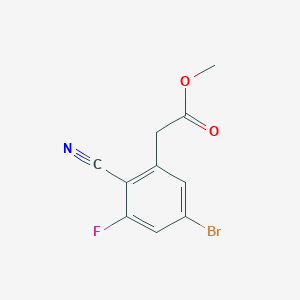
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
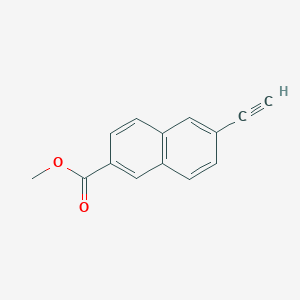
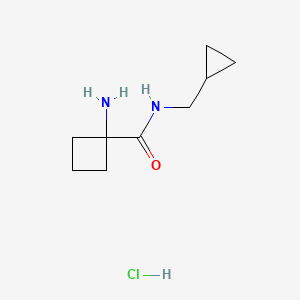
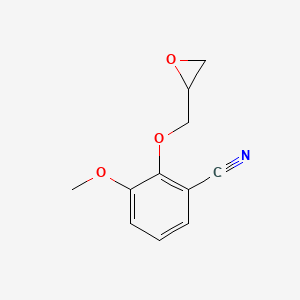
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
